

Quantitative Antifungal Activity of Metergoline

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Compound Focus: Metergoline

CAS No.: 17692-51-2

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The following table summarizes core experimental findings on **metergoline's** efficacy against *C. krusei*.

Activity Metric	Result	Experimental Details
Direct Antifungal Activity [1] [2]		
Minimal Inhibitory Concentration (MIC)	4 $\mu\text{g mL}^{-1}$	Broth microdilution assay [1].
Minimal Fungicidal Concentration (MFC)	8 $\mu\text{g mL}^{-1}$	Broth microdilution assay [1].
Synergistic Activity [1]		
Fractional Inhibitory Concentration Index (FICI) with Amphotericin B	0.375 - 0.5	Checkerboard microdilution method. FICI ≤ 0.5 indicates significant synergism [1].
Mechanism of Action [2]		
Intracellular ROS Accumulation (2h exposure)	Massive, concentration-dependent increase	Measured via flow cytometry/fluorescence microscopy using DCFH-DA probe [2].

Activity Metric	Result	Experimental Details
Mitochondrial Membrane Depolarization (2h exposure)	Significant, concentration-dependent depolarization	Measured via flow cytometry using JC-1 dye [2].
Apoptosis/Necrosis Markers (12h exposure)	Phosphatidylserine externalization, TUNEL-positive cells, necrosis	Annexin V/PI staining for apoptosis/necrosis and TUNEL assay for DNA fragmentation [2].

Detailed Experimental Protocols

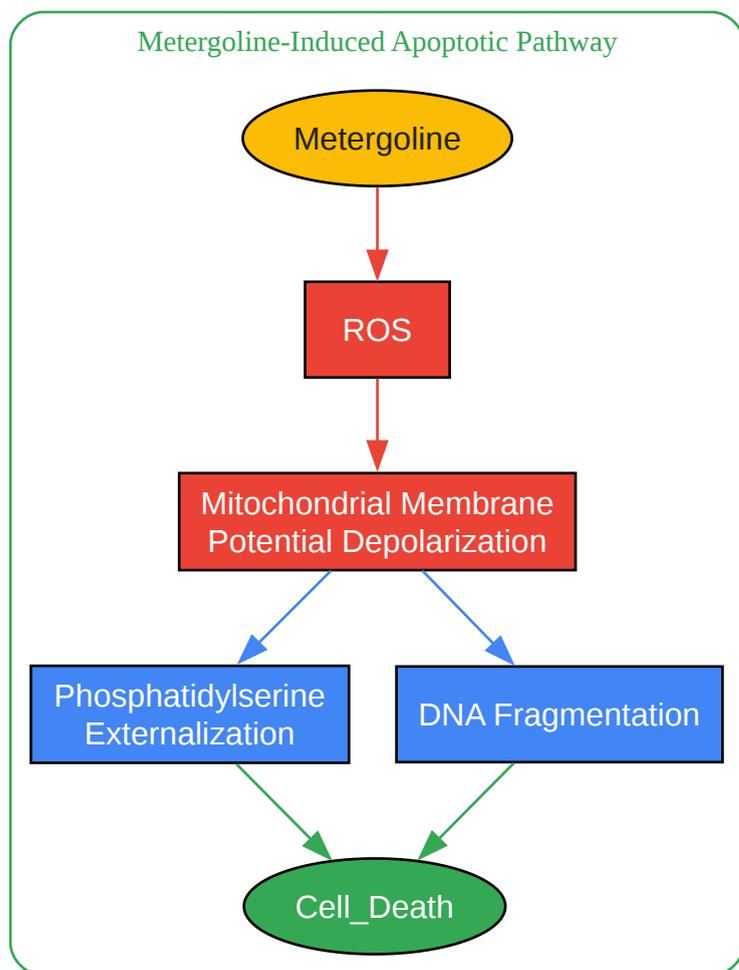
For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies.

- **Broth Microdilution Assay (MIC/MFC) [1]**
 - **Objective:** To determine the Minimal Inhibitory Concentration (MIC) and Minimal Fungicidal Concentration (MFC) of **metergoline** against *Candida krusei*.
 - **Procedure:** A standard broth microdilution assay is performed according to guidelines (e.g., CLSI). Briefly, **metergoline** is serially diluted in a broth medium in a microtiter plate. Each well is inoculated with a standardized suspension of *C. krusei* cells and incubated at 35°C for 24-48 hours. The MIC is the lowest concentration that visually inhibits growth. To determine MFC, aliquots from wells showing no growth are sub-cultured onto agar plates. The MFC is the lowest concentration that results in no growth on the agar, killing $\geq 99.9\%$ of the initial inoculum.
- **Checkerboard Microdilution Assay (Synergism) [1]**
 - **Objective:** To assess the synergistic interaction between **metergoline** and amphotericin B.
 - **Procedure:** A two-dimensional checkerboard is set up in a microtiter plate. Varying concentrations of **metergoline** are diluted along one axis, and varying concentrations of amphotericin B along the other. The plate is inoculated with *C. krusei*. After incubation, the Fractional Inhibitory Concentration Index (FICI) is calculated. $FICI = (MIC \text{ of drug A in combination} / MIC \text{ of drug A alone}) + (MIC \text{ of drug B in combination} / MIC \text{ of drug B alone})$. A FICI of ≤ 0.5 is interpreted as synergism [1].
- **Analysis of Apoptotic Markers [2]**
 - **Objective:** To investigate if **metergoline** induces apoptosis in *C. krusei*.
 - **Procedure:**

- **ROS Accumulation:** Fungal cells treated with **metergoline** are incubated with the fluorescent probe (2',7')-Dichlorofluorescein diacetate (DCFH-DA). This cell-permeable compound is de-esterified intracellularly and turns highly fluorescent upon oxidation by ROS. The fluorescence intensity, proportional to ROS levels, is quantified by flow cytometry or fluorescence microscopy [2].
- **Mitochondrial Membrane Potential ($\Delta\Psi_m$):** Cells are stained with the cationic dye JC-1. In healthy cells with high $\Delta\Psi_m$, JC-1 forms aggregates emitting red fluorescence. In depolarized cells, it remains in monomeric form emitting green fluorescence. The red/green fluorescence ratio, measured by flow cytometry, indicates the extent of depolarization [2].
- **Phosphatidylserine Externalization:** Treated cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptosis) and Propidium Iodide (PI, which stains DNA in late apoptotic and necrotic cells with compromised membrane integrity). The population of cells is analyzed by flow cytometry [2].
- **DNA Fragmentation (TUNEL Assay):** Terminal deoxynucleotidyl transferase (TdT) enzyme is used to label the 3'-ends of fragmented DNA with a fluorescent tag. Cells with significant DNA damage, a hallmark of late apoptosis, are identified as TUNEL-positive via flow cytometry or microscopy [2].

Mechanism of Action and Experimental Workflow

The diagrams below illustrate the proposed mechanism of **metergoline**-induced cell death and the experimental workflow for validating it.



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Mechanism of Metergoline-Induced Cell Death in *C. krusei* Workflow for Analyzing Metergoline's Antifungal Mechanism

Conclusion for Drug Development

Metergoline represents a promising candidate for repurposing due to its dual activity against a difficult-to-treat fungal pathogen and its synergistic potential with existing antifungals like amphotericin B [1]. Its unique mechanism, triggering the apoptotic pathway in *C. krusei* via ROS and mitochondrial dysfunction, distinguishes it from many conventional antifungals [2]. Future work should focus on validating these effects in *in vivo* models and further elucidating the initial molecular target of **metergoline** within the fungal cell.

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References

1. In vitro synergistic effects of metergoline and antifungal agents... [pubmed.ncbi.nlm.nih.gov]
2. " Metergoline -induced cell death in Candida krusei" by Kai Kang, Kin... [repository.vtc.edu.hk]

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